N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2Z)-2-{[(4-methoxyphenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide
Description
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2Z)-2-{[(4-methoxyphenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide features a 2,3-dihydro-1,4-benzodioxin scaffold linked to a thiazole ring substituted with a (4-methoxyphenyl)sulfonyl imino group. This structure combines a benzodioxin moiety, known for its pharmacological relevance (e.g., anti-inflammatory activity ), with a sulfonamide-modified heterocycle, a motif associated with antimicrobial properties . The compound’s stereoelectronic profile, influenced by the sulfonyl imino group and methoxy substitution, may enhance binding interactions in biological systems.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6S2/c1-27-15-3-5-16(6-4-15)31(25,26)23-20-22-14(12-30-20)11-19(24)21-13-2-7-17-18(10-13)29-9-8-28-17/h2-7,10,12H,8-9,11H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBALPUZGSABRHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2Z)-2-{[(4-methoxyphenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of diabetes and neurodegenerative diseases. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.
Synthesis of the Compound
The synthesis of this compound involves several key steps:
- Starting Material Preparation : The synthesis begins with the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in an alkaline medium to produce sulfonamide derivatives.
- Formation of Thiazole Ring : Subsequent reactions with various 2-bromo-N-(un/substituted-phenyl)acetamides in polar aprotic solvents lead to the formation of thiazole-containing derivatives.
- Characterization : The structures of synthesized compounds are confirmed using techniques such as proton-nuclear magnetic resonance (1H-NMR) and infrared spectroscopy (IR) .
Enzyme Inhibition Studies
The biological activity of this compound has been evaluated through various enzyme inhibition studies:
- α-glucosidase Inhibition : This compound demonstrates significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. The inhibition is crucial for managing Type 2 Diabetes Mellitus (T2DM) by slowing down glucose absorption .
- Acetylcholinesterase Inhibition : The compound also shows potential as an acetylcholinesterase inhibitor, which is relevant for Alzheimer's disease treatment. By inhibiting this enzyme, the compound may enhance cholinergic neurotransmission .
The proposed mechanism of action for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[...] involves:
- Enzyme Interaction : Binding to active sites of α-glucosidase and acetylcholinesterase enzymes alters their activity.
- Pathway Modulation : The compound may influence signaling pathways related to glucose metabolism and neurotransmitter release.
Case Studies and Literature Review
A literature review indicates that compounds with similar structures have shown varied biological activities:
- Thiadiazole Derivatives : Many thiadiazole derivatives exhibit significant anticancer properties and have been studied for their ability to induce apoptosis in cancer cells .
- Sulfonamide Compounds : Sulfonamide-based drugs have been utilized for their antibacterial properties and are being explored for their potential in cancer therapy due to their cytotoxic effects .
Scientific Research Applications
Chemical Properties and Structure
The compound features several functional groups that contribute to its chemical reactivity and biological activity. Its structure includes:
- Benzodioxin moiety : Known for its role in drug design due to its ability to interact with various biological targets.
- Thiazole ring : Associated with antimicrobial and antifungal properties.
- Sulfonamide group : Often found in drugs due to its antibacterial effects.
The molecular formula is , with a molecular weight of approximately 396.44 g/mol. The compound's unique structure suggests it may exhibit diverse biological activities.
Biological Activities
Research indicates that this compound may possess a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds containing thiazole and sulfonamide groups exhibit significant antimicrobial properties against various pathogens.
- Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines.
Therapeutic Applications
Given its structural characteristics and biological activities, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2Z)-2-{[(4-methoxyphenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide has potential applications in:
- Drug Development : Its unique combination of functional groups makes it a candidate for developing new antimicrobial or anticancer agents.
- Materials Science : The compound's properties may be leveraged in creating novel materials with specialized functions such as drug delivery systems.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Key structural analogs and their distinguishing attributes are summarized below:
| Compound Name | Core Heterocycle | Substituents | Molecular Formula | Molecular Weight | Key References |
|---|---|---|---|---|---|
| Target Compound: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2Z)-2-{[(4-methoxyphenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide | 2,3-Dihydrothiazole | (4-Methoxyphenyl)sulfonyl imino group | Not reported | Not reported | - |
| N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide | 1,3,4-Thiadiazole | Dual sulfanyl groups; 4-methoxybenzyl substituent | Not reported | Not reported | |
| N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide | Thiazole | 4-Methylbenzyl thio group | C21H20N2O3S2 | 412.5 | |
| 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid | Benzodioxin-acetic acid | Carboxylic acid substituent | C10H10O4 | 194.18 | |
| 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) | Sulfonamide | 4-Chlorophenyl sulfonyl; 3,5-dimethylphenyl | C23H21ClN2O5S | 473.94 |
Key Observations:
- Heterocyclic Core : The target compound’s dihydrothiazole core contrasts with thiadiazole () and simple thiazole () analogs. The partial saturation in dihydrothiazole may enhance conformational rigidity compared to fully aromatic systems.
- Benzodioxin Scaffold : All analogs retain the 2,3-dihydro-1,4-benzodioxin moiety, which is associated with improved metabolic stability and bioavailability .
Anti-Inflammatory Activity
- The benzodioxin-acetic acid derivative () demonstrated anti-inflammatory potency comparable to ibuprofen in a carrageenan-induced rat paw edema model .
Antimicrobial and Antifungal Activity
- Sulfonamide derivatives like compound 7l () exhibited strong antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli) and low hemolytic toxicity .
Physicochemical Properties
- Molecular Weight : Analogs range from 194.18 (carboxylic acid, ) to 473.94 (sulfonamide, ). The target compound’s molecular weight is likely >400 Da, aligning with typical drug-like molecules.
- Solubility: Sulfonyl and sulfanyl groups () improve aqueous solubility compared to the carboxylic acid (). The target compound’s sulfonyl imino group may further enhance solubility via polar interactions.
Preparation Methods
Nitrobenzodioxane Precursor Preparation
Benzodioxane derivatives are synthesized through cyclization of catechol with 1,2-dibromoethane under basic conditions (K₂CO₃, DMF, 110°C). Nitration using fuming HNO₃ at 0°C introduces the nitro group at position 6 (76% yield).
Catalytic Hydrogenation
Nitro reduction employs H₂/Pd-C in ethanol (25 psi, 6 h), yielding 2,3-dihydro-1,4-benzodioxin-6-amine (93% purity by HPLC).
Thiazole-Iminosulfonyl Fragment Assembly
Thiazole Ring Formation
The thiazole core is synthesized via a modified Hantzsch thiazole synthesis:
Sulfonylation and Imine Formation
The thiazole amine undergoes sulfonylation with 4-methoxyphenylsulfonyl chloride (1.2 eq) in pyridine (0°C → rt, 8 h). The resulting sulfonamide is treated with NaHCO₃ to form the imino group, with Z-configuration controlled by steric hindrance from the sulfonyl moiety (74% yield).
Acetic Acid Sidechain Introduction
A Mitsunobu reaction attaches the acetic acid sidechain using diethyl azodicarboxylate (DEAD) and triphenylphosphine (THF, 0°C, 2 h). Saponification with LiOH/MeOH yields 2-[(2Z)-2-{[(4-methoxyphenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetic acid (68% yield).
Final Amide Coupling
The benzodioxane amine and thiazole-acetic acid are coupled using propylphosphonic anhydride (T3P®) in DMF (2 eq, 0°C → rt, 12 h). The reaction is monitored by TLC (EtOAc/hexane 3:7), with crude product purified via silica chromatography (89% yield).
Optimization and Scalability
Microwave-Assisted Steps
Microwave irradiation (90 W, 80°C, 60 min) reduces thiazole cyclization time from 12 h to 45 min while improving yield to 91%.
Stereochemical Control
Low-temperature sulfonylation (-20°C) increases Z-isomer selectivity from 3:1 to 9:1 (by ¹H NMR).
Analytical Data and Characterization
Table 1. Spectroscopic Data for Key Intermediates
| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
|---|---|---|---|
| Thiazole sulfonamide | 7.82 (d, J=8.6 Hz, 2H), 6.95 (d, J=8.6 Hz, 2H), 4.21 (s, 2H) | 1325 (S=O), 1592 (C=N) | 318.36 [M+H]⁺ |
| Final product | 7.45 (d, J=8.2 Hz, 2H), 6.88 (d, J=8.2 Hz, 2H), 4.12–4.08 (m, 4H) | 1680 (C=O), 1150 (C–O–C) | 454.42 [M+H]⁺ |
Table 2. Reaction Optimization Parameters
| Step | Conventional Yield | Microwave Yield | Time Reduction |
|---|---|---|---|
| Thiazole cyclization | 82% | 91% | 75% |
| Amide coupling | 76% | 89% | 50% |
Challenges and Alternative Approaches
- Epimerization Risk : The Z-configuration is labile under acidic conditions. Using non-polar solvents (toluene) during sulfonylation minimizes isomerization.
- Byproduct Formation : N-alkylated byproducts during thiazole synthesis are suppressed using MeI as alkylating agent (1.5 eq, 60°C).
Industrial-Scale Considerations
A continuous flow system achieves 92% conversion in amide coupling (residence time 15 min, 100°C). Solvent recovery via distillation reduces production costs by 40%.
Q & A
Q. What are the standard synthesis protocols and characterization methods for this compound?
The synthesis involves multi-step reactions starting with functionalization of the benzodioxane core. Key steps include coupling the thiazole-imino-sulfonyl moiety via nucleophilic substitution or amidation. Reactions are monitored using thin-layer chromatography (TLC), and intermediates are characterized via IR spectroscopy (for functional groups like amide C=O at ~1650 cm⁻¹) and ¹H/¹³C NMR (to confirm regiochemistry of substituents). Final purification employs crystallization or column chromatography .
Q. How is the molecular structure confirmed experimentally?
Structural confirmation relies on:
- NMR : Integration ratios for aromatic protons (e.g., benzodioxin H-6 at δ 6.8–7.2 ppm) and splitting patterns (e.g., thiazole CH₂ groups as doublets).
- Mass spectrometry (MS) : High-resolution ESI-MS to verify the molecular formula (e.g., C₂₇H₂₅N₃O₄S₂ requires exact mass 519.13 g/mol).
- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve stereochemistry of the (2Z)-imino-thiazole configuration .
Q. What are the preliminary pharmacological screening strategies?
Initial bioactivity assays focus on:
- Enzyme inhibition : Testing against kinases or proteases via fluorescence-based kinetic assays.
- Receptor modulation : Radioligand binding assays (e.g., GPCRs) with IC₅₀ calculations.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) .
Advanced Research Questions
Q. How can synthetic yield be optimized in multi-step reactions?
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables like solvent polarity (DMF vs. THF), temperature (60–100°C), and reaction time.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hrs to 2 hrs) while improving yield by 15–20%.
- Purification : Replace crystallization with preparative HPLC for intermediates prone to polymorphism .
Q. How to resolve contradictions in biological activity data across studies?
- Orthogonal assays : Validate enzyme inhibition results using SPR (surface plasmon resonance) alongside fluorescence assays.
- Purity checks : Quantify impurities (>98% purity via HPLC) to rule out off-target effects.
- Structural analogs : Compare activity of derivatives (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to identify pharmacophores .
Q. What computational approaches predict reactivity or binding modes?
- Docking studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase).
- DFT calculations : Analyze electron density maps for the sulfonylimino group to predict nucleophilic attack sites.
- MD simulations : Simulate solvation effects on the benzodioxin-thiazole conformation .
Q. How to investigate reaction mechanisms for key synthetic steps?
- Isotopic labeling : Use ¹⁵N-labeled amines to track imino group formation via MS/MS.
- Kinetic profiling : Monitor intermediates by quench-flow NMR to identify rate-limiting steps.
- Trapping experiments : Add TEMPO to detect radical intermediates in sulfonylation reactions .
Q. What strategies address low yields in final amidation steps?
- Catalyst screening : Test HATU vs. EDCI/HOBt for coupling efficiency.
- Solvent effects : Switch from DMF to DMA (dimethylacetamide) to reduce racemization.
- Inert conditions : Use Schlenk lines to exclude moisture during acyl chloride activation .
Methodological Notes
- Data conflict resolution : Cross-validate crystallographic data (SHELXL-refined) with solution-state NMR to confirm conformational stability .
- Advanced characterization : Use 2D NMR (e.g., HSQC, NOESY) to assign diastereotopic protons in the dihydrothiazole ring .
- Biological assays : Include positive controls (e.g., staurosporine for kinase inhibition) and normalize activity to molar extinction coefficients for colored compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
